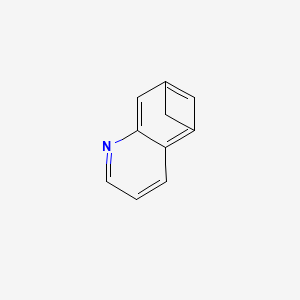

5,7-Methanoquinoline

Description

5,7-Methanoquinoline is a bicyclic quinoline derivative characterized by a bridged methano group between positions 5 and 7 of the quinoline scaffold. This structural feature imparts unique steric and electronic properties, distinguishing it from simpler quinoline derivatives. Key derivatives include halogenated, alkylated, and stereochemically complex variants (e.g., (5S,7S)- or (5R,7R)-configurations), which are synthesized via annulation reactions involving pinane-derived β-enaminoaldehydes . Molecular weights range from 217.27 (e.g., 7-(2-ethoxyethoxy)quinoline) to 343.26 g/mol (e.g., this compound with bromo-pyridinyl and trimethyl substituents) .

Properties

CAS No. |

108745-36-4 |

|---|---|

Molecular Formula |

C10H7N |

Molecular Weight |

141.173 |

InChI |

InChI=1S/C10H7N/c1-2-9-8-4-7(5-8)6-10(9)11-3-1/h1-4,6H,5H2 |

InChI Key |

GHSSBTITOBDAMF-UHFFFAOYSA-N |

SMILES |

C1C2=CC1=C3C=CC=NC3=C2 |

Synonyms |

5,7-Methanoquinoline(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Quinolines

Example Compounds :

- 5,7-Dichloroquinoline (A.1.3 in ): Used in antimalarial research.

- 5,7-Dibromo-8-methoxyquinoline (): Molecular formula C₁₀H₇Br₂NO, MW = 333.98 g/mol.

Key Differences :

- Structure: Halogenated quinolines lack the 5,7-bridge but feature halogens (Cl, Br) at positions 5,7, or 6.

- Applications: Primarily studied for antimicrobial and antimalarial activity, whereas 5,7-Methanoquinoline derivatives are explored in anticancer research (e.g., rhenium complexes with IC₅₀ = 1.5 µM against HCT116 cells) .

- Reactivity: Halogens enhance electrophilic substitution but reduce stability compared to the rigid bicyclic framework of this compound.

Hydroxy-Substituted Quinolines

Example Compound: 5,7-Dihydroxyquinoline (): Molecular formula C₉H₇NO₂, MW = 161.16 g/mol.

Key Differences :

- Solubility: Hydroxyl groups improve aqueous solubility (logP ~1.2) versus the more lipophilic this compound derivatives (e.g., logP ~3.5 for bromo-pyridinyl variants) .

- Bioactivity: 5,7-Dihydroxyquinoline is a metal chelator and antioxidant, while this compound derivatives show promise in coordination chemistry (e.g., Re(CO)₂ complexes) .

Isoquinoline Derivatives

Example Compound: 7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide (): Features an N-oxide group and a fused benzene ring system.

Key Differences :

- Structure: Isoquinoline’s fused benzene-pyridine ring differs from this compound’s bridged bicyclic system.

- NMR Shifts: The N-oxide group in isoquinoline derivatives causes distinct ¹³C-NMR shifts (e.g., δC 138.9 for C-1) compared to this compound’s C=N environments (δC 120–135) .

Bridged and Chiral Derivatives

Example Compounds :

Key Differences :

- Stereochemistry: this compound derivatives exhibit enantiomeric configurations (e.g., [α]D²⁴ = ±57°), critical for asymmetric catalysis .

- Applications: Bridged derivatives are utilized in organometallic chemistry (e.g., Re, Ru complexes), whereas non-bridged quinolines are common in small-molecule drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.